

A Technical Guide to the Crystal Structure of DPEphos Metal Complexes

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Compound of Interest

Compound Name:	<i>Bis(2-dicyclohexylphosphinophenyl)ether</i>
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structures of metal complexes incorporating the DPEphos ligand and its derivatives. While specific crystallographic data for DPEphos-Cy (cyclohexyl-substituted DPEphos) metal complexes are not available in the reviewed literature, this document summarizes key structural features, quantitative data, and experimental protocols for well-characterized DPEphos complexes, offering valuable insights for researchers in transition metal catalysis and drug development.

Introduction to DPEphos and its Metal Complexes

DPEphos, or bis(2-diphenylphosphinophenyl)ether, is a flexible, wide bite-angle diphosphine ligand extensively used in coordination chemistry and catalysis. Its electronic and steric properties can be fine-tuned through substitution on the phenyl rings, influencing the geometry and reactivity of the resulting metal complexes. These complexes, particularly with transition metals like rhodium, palladium, and gold, are of significant interest for their catalytic activities in various organic transformations. The structural characterization of these complexes through single-crystal X-ray diffraction is crucial for understanding their reactivity and designing more efficient catalysts.

General Structural Features of DPEphos Metal Complexes

DPEphos typically coordinates to a metal center in a *cis*-chelating fashion through its two phosphorus atoms. The flexibility of the diphenyl ether backbone allows for a range of P-M-P bite angles, which is a key determinant of the catalytic activity. The coordination geometry around the metal center is influenced by the metal itself, its oxidation state, and the other ligands present. For instance, Rh(I) complexes often exhibit a pseudo-square planar geometry.

A notable feature observed in some ortho-substituted DPEphos-R rhodium complexes is the presence of anagostic interactions, which are weak C-H...Rh interactions that can influence the complex's conformation and reactivity.

Quantitative Crystallographic Data

The following tables summarize key crystallographic data for representative DPEphos metal complexes.

Table 1: Selected Bond Lengths and Angles for $\text{Au}_2\text{Cl}_2(\text{o-F}_2\text{F-DPEphos})$ ^{[1][2]}

Parameter	Value
P1-Au1 (Å)	2.225(1)
Au1-Cl1 (Å)	2.276(1)
P2-Au2 (Å)	2.230(1)
Au2-Cl2 (Å)	2.278(1)
Au1...Au2 (Å)	6.1792(6)
Cl1-Au1-P1 (°)	177.09(6)
Cl2-Au2-P2 (°)	175.24(5)
C18-O1-C19 (°)	117.8(3)

Table 2: Selected Bond Lengths and Angles for $[\text{Rh}(\text{o-F}_2\text{F-DPEphos})(\text{NBD})][\text{BArF}_4]$ ^{[1][2]}

Parameter	Value
Rh1-P1 (Å)	2.3180(6)
Rh1-P2 (Å)	2.3757(6)
Rh1…O1 (Å)	3.480(2)
Rh1…F1 (Å)	2.876(2)
P1-Rh1-P2 (°)	101.48(2)
C18-O1-C19 (°)	116.8(2)

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of DPEphos metal complexes are crucial for reproducibility and further research.

4.1. General Synthesis of a DPEphos Gold Complex: $\text{Au}_2\text{Cl}_2(\text{o-F}_2\text{F-DPEphos})$ ^{[1][2][3]}

The synthesis of the bimetallic gold complex $\text{Au}_2\text{Cl}_2(\text{o-F}_2\text{F-DPEphos})$ is achieved by reacting the ortho-fluorine substituted DPEphos ligand with two equivalents of a gold(I) precursor.

- Procedure: To a solution of o-F,F-DPEphos in dichloromethane (CH_2Cl_2), two equivalents of $\text{Au}(\text{THT})\text{Cl}$ (THT = tetrahydrothiophene) are added. The reaction mixture is stirred at room temperature. The product is isolated as a white crystalline solid.

4.2. General Synthesis of a DPEphos Rhodium Complex: $[\text{Rh}(\text{o-F}_2\text{F-DPEphos})(\text{NBD})][\text{BArF}_4]$ ^{[1][2][3]}

The synthesis of the rhodium(I) complex involves the reaction of the DPEphos ligand with a rhodium precursor containing a labile diene ligand.

- Procedure: The o-F,F-DPEphos ligand is added to a solution of $[\text{Rh}(\text{NBD})_2][\text{BArF}_4]$ (NBD = norbornadiene, ArF = 3,5-(CF_3)₂ C_6H_3) in 1,2-difluorobenzene. The reaction yields an orange microcrystalline powder.

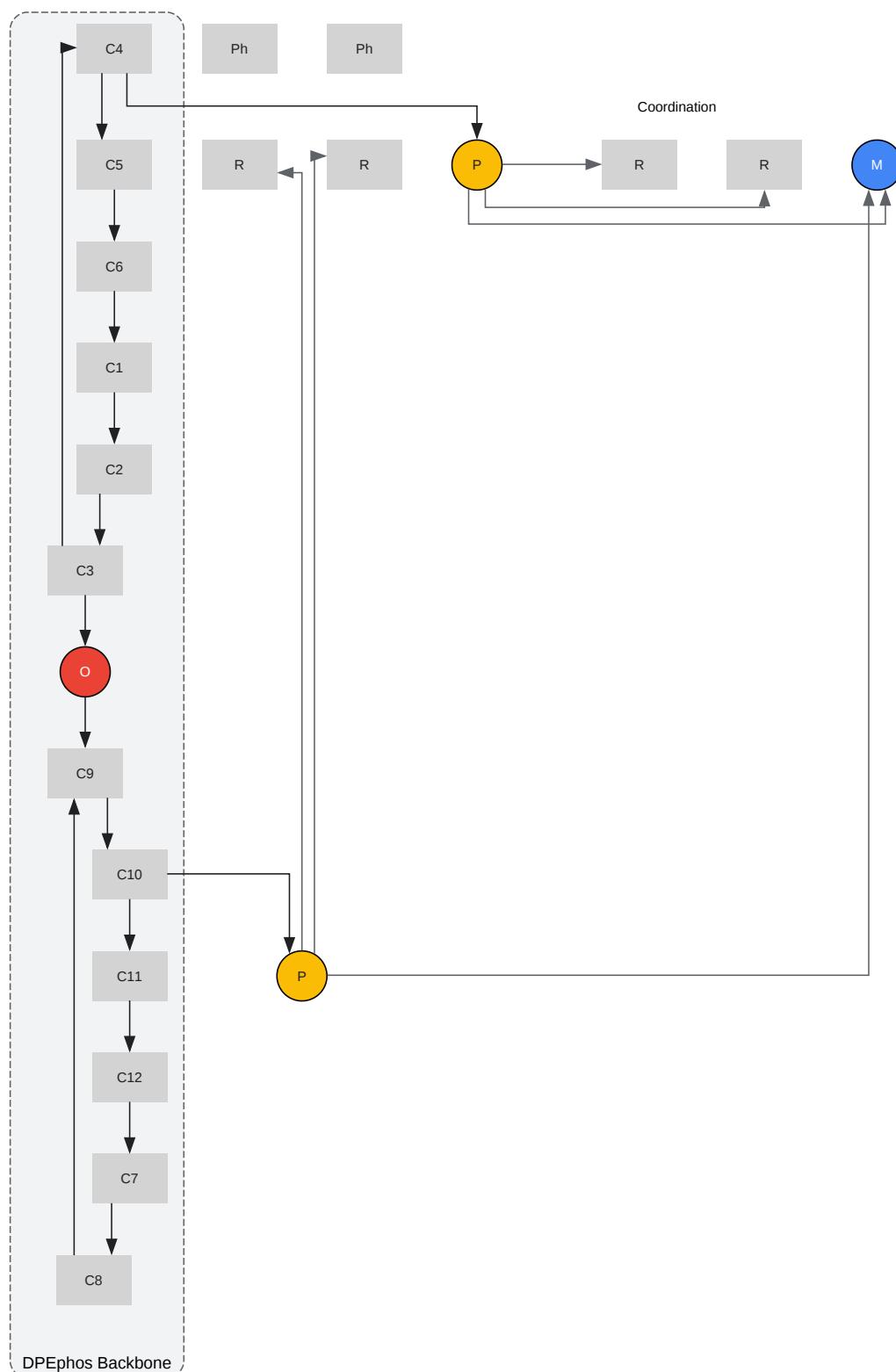
4.3. Crystallization^{[1][2][3]}

Single crystals suitable for X-ray diffraction are typically grown by slow vapor diffusion.

- Procedure for $[\text{Rh}(\text{o-F}_2\text{F-DPEphos})(\text{NBD})][\text{BArF}_4]$: Crystals can be obtained by the slow diffusion of pentane into a concentrated tetrahydrofuran (THF) solution of the complex.

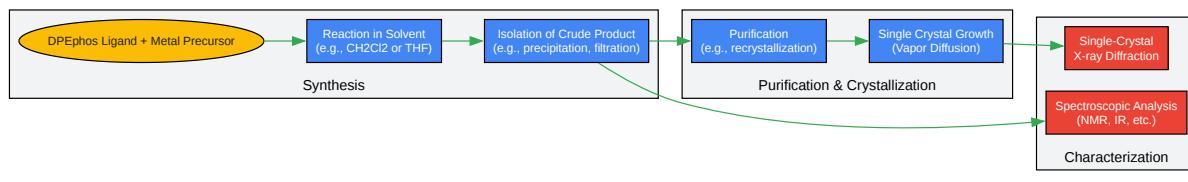
Visualizations

Diagram 1: General Structure of a DPEphos Metal Complex

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Caption: General coordination of DPEphos to a metal center.

Diagram 2: Experimental Workflow for Synthesis and Crystallization



Workflow for DPEphos metal complex synthesis.

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Caption: Workflow for DPEphos metal complex synthesis.

Conclusion

The crystal structures of DPEphos metal complexes provide fundamental insights into their bonding, geometry, and ultimately, their catalytic behavior. While the specific structural details of DPEphos-Cy complexes remain to be elucidated, the data and protocols presented for other DPEphos derivatives serve as a valuable reference for researchers. Further investigation into the synthesis and structural characterization of bulky alkyl-substituted DPEphos ligands like DPEphos-Cy could lead to the development of novel catalysts with unique steric and electronic profiles.

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